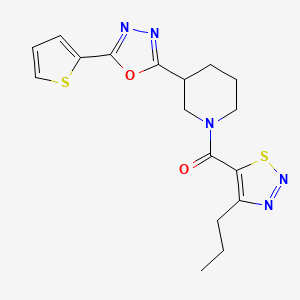
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a hybrid structure combining thiadiazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications based on existing research.
Overview of Thiadiazole and Oxadiazole Derivatives
Thiadiazoles and oxadiazoles are five-membered heterocycles that serve as important scaffolds in medicinal chemistry. They exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of sulfur in thiadiazoles often enhances lipid solubility and bioactivity compared to their oxadiazole counterparts .
Antimicrobial Activity
Research indicates that derivatives containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds with a 1,3,4-thiadiazole core have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Thiadiazole Derivative A | 32.6 | C. albicans |
| Oxadiazole Derivative B | 47.5 | E. coli |
| Hybrid Compound C | 25.0 | S. aureus |
Anticancer Activity
The anticancer potential of thiadiazole and oxadiazole derivatives has been extensively studied. For example, novel compounds synthesized from these scaffolds have demonstrated cytotoxic effects on various cancer cell lines. The hybrid nature of the compound allows for enhanced interactions with biological targets involved in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Thiadiazole Ring : Enhances interaction with lipid membranes due to increased hydrophobicity.
- Oxadiazole Component : Provides additional hydrogen bonding capabilities that can enhance binding affinity to target proteins.
- Piperidine Moiety : Contributes to the overall pharmacokinetic profile by improving solubility and stability.
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiadiazole and oxadiazole derivatives revealed that compounds with specific substitutions at the C-5 position exhibited higher antibacterial activity against Gram-positive bacteria compared to their counterparts lacking such modifications .
Case Study 2: Anticancer Screening
In another investigation, several derivatives were tested against human cancer cell lines. The results indicated that compounds containing both thiadiazole and oxadiazole exhibited synergistic effects leading to increased cytotoxicity compared to single-component structures .
Eigenschaften
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-2-5-12-14(26-21-18-12)17(23)22-8-3-6-11(10-22)15-19-20-16(24-15)13-7-4-9-25-13/h4,7,9,11H,2-3,5-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKHFYQCFQFKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














